molecular formula C6H6F3N3 B1387993 Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- CAS No. 883864-69-5

Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-

Cat. No.: B1387993
CAS No.: 883864-69-5
M. Wt: 177.13 g/mol
InChI Key: PALDQZJRDATNMP-UHFFFAOYSA-N
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Description

Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is a useful research compound. Its molecular formula is C6H6F3N3 and its molecular weight is 177.13 g/mol. The purity is usually 95%.
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Biological Activity

Pyridine derivatives are significant in medicinal chemistry due to their diverse biological activities, including antibacterial, antifungal, antiviral, and anticancer properties. The compound Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- is a notable derivative that has garnered attention for its potential therapeutic applications. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure

The structure of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- can be represented as follows:

C7H7F3N4\text{C}_7\text{H}_7\text{F}_3\text{N}_4

This compound features a pyridine ring with a hydrazine substituent at the 3-position and a trifluoromethyl group at the 4-position. The trifluoromethyl group is known to enhance biological activity through increased lipophilicity and metabolic stability.

Biological Activity Overview

The biological activities of Pyridine derivatives have been extensively studied. The following sections summarize key findings related to the specific activities of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-.

Antimicrobial Activity

Pyridine derivatives exhibit significant antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial and fungal pathogens:

  • Antibacterial Activity : Compounds containing the pyridine scaffold have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli . For instance, related hydrazine derivatives demonstrated inhibitory effects with IC50 values ranging from 15.0 to 42.9 µM against urease, suggesting potential for further development as antibacterial agents .
  • Antifungal Activity : Research indicates that certain pyridine derivatives can inhibit fungal pathogens, including Candida albicans and Aspergillus niger. The antifungal activity is often attributed to the ability of these compounds to interfere with fungal cell wall synthesis .

Antiviral Activity

Pyridine compounds have also been investigated for their antiviral properties. Some derivatives have shown efficacy against viruses such as Zika virus and Dengue virus, with effective concentrations (EC50) reported in the low micromolar range . The presence of hydrazine and trifluoromethyl groups may enhance their interaction with viral proteins.

Case Studies and Research Findings

Several studies highlight the biological activity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)-:

  • Molecular Docking Studies : A study conducted molecular docking simulations to predict the binding affinity of Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- with target proteins involved in bacterial cell wall synthesis. The results indicated strong interactions at critical binding sites, suggesting a mechanism for its antibacterial action .
  • Synthesis and Evaluation : In a synthesis study involving various pyridine derivatives, it was found that introducing a trifluoromethyl group significantly enhanced the antimicrobial activity compared to non-fluorinated analogs . This suggests that Pyridine, 3-hydrazinyl-4-(trifluoromethyl)- could be a promising candidate for further development.

Data Tables

Biological ActivityTarget OrganismsIC50/EC50 (µM)Reference
AntibacterialS. aureus15.0 - 42.9
AntifungalC. albicansNot specified
AntiviralZika Virus2.4

Properties

IUPAC Name

[4-(trifluoromethyl)pyridin-3-yl]hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3/c7-6(8,9)4-1-2-11-3-5(4)12-10/h1-3,12H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PALDQZJRDATNMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=CC(=C1C(F)(F)F)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80653396
Record name 3-Hydrazinyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883864-69-5
Record name 3-Hydrazinyl-4-(trifluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80653396
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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